molecular formula C17H16N2O B1321155 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline CAS No. 951623-01-1

4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline

Cat. No.: B1321155
CAS No.: 951623-01-1
M. Wt: 264.32 g/mol
InChI Key: BECQNDOEJQJVLM-UHFFFAOYSA-N
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Description

4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline is a heterocyclic compound that features an oxazole ring substituted with a 2,4-dimethylphenyl group and an aniline moiety.

Mechanism of Action

Mode of Action

The mode of action of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline Given its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .

Biochemical Pathways

The biochemical pathways affected by This compound The compound’s potential effects on cellular processes and signaling pathways remain to be elucidated .

Pharmacokinetics

The pharmacokinetic properties of This compound These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . For instance, the compound should be stored in a dark place at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been found to interact with aromatic amines, which are a class of compounds known for their involvement in various biochemical processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of enzymes and proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has inhibitory activity against mammary carcinoma cell lines, indicating its potential as an antitumor agent . The compound’s impact on cell function includes alterations in cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been observed to inhibit certain enzymes, thereby affecting their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has a relatively stable structure, with a boiling point of 317.11°C and a melting point of 105.87°C . Over time, it has been observed that the compound maintains its activity, although some degradation may occur under specific conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects, such as inhibiting tumor growth. At higher doses, toxic or adverse effects may be observed . These effects include alterations in liver and kidney function, as well as changes in hematological parameters. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism involves oxidation and conjugation reactions, which help in its detoxification and excretion . These metabolic processes can influence the compound’s bioavailability and efficacy, making it crucial to understand its metabolic pathways for effective therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s hydrophobic nature allows it to cross cell membranes easily, facilitating its distribution within the cell.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . For example, it may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-3-8-15(12(2)9-11)16-10-20-17(19-16)13-4-6-14(18)7-5-13/h3-10H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECQNDOEJQJVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610108
Record name 4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951623-01-1
Record name 4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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